D-Glucosamine sulfate

Übersicht

Beschreibung

Glucosamine sulfate is a naturally occurring compound found in the human body, particularly in cartilage. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. Glucosamine sulfate is commonly used as a dietary supplement to support joint health and is often marketed to individuals with osteoarthritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a natural polymer found in the exoskeletons of shellfish. The process involves treating chitin with strong acids, such as hydrochloric acid, at high temperatures to produce glucosamine, which is then reacted with sulfuric acid to form glucosamine sulfate .

Industrial Production Methods: In industrial settings, glucosamine sulfate is often produced using microbial fermentation. This method involves the use of genetically modified microorganisms to convert glucose into glucosamine, which is then sulfated to produce glucosamine sulfate. This process is considered more environmentally friendly and cost-effective compared to chemical extraction .

Analyse Chemischer Reaktionen

Reaktionstypen: Glucosaminsulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Glucosamin kann oxidiert werden, um Glucosaminsäure zu produzieren.

Reduktion: Die Reduktion von Glucosamin kann Glucosaminitol ergeben.

Substitution: Glucosamin kann Substitutionsreaktionen eingehen, um Derivate wie N-Acetylglucosamin zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Salpetersäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Essigsäureanhydrid wird üblicherweise für Acetylierungsreaktionen verwendet.

Hauptprodukte:

Oxidation: Glucosaminsäure.

Reduktion: Glucosaminitol.

Substitution: N-Acetylglucosamin .

Wissenschaftliche Forschungsanwendungen

Glucosaminsulfat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese von Glykosaminoglykanen und anderen komplexen Kohlenhydraten verwendet.

Biologie: Untersucht wegen seiner Rolle bei der zellulären Signalübertragung und dem Stoffwechsel.

Medizin: Weitgehend erforscht wegen seines Potenzials zur Linderung von Symptomen der Arthrose und zur Förderung der Gelenkgesundheit. Es wird angenommen, dass es entzündungshemmende und chondroprotektive Wirkungen hat.

Industrie: Verwendung bei der Herstellung von Nahrungsergänzungsmitteln, Kosmetika und Arzneimitteln .

5. Wirkmechanismus

Es wird angenommen, dass Glucosaminsulfat seine Wirkung entfaltet, indem es die notwendigen Bausteine für die Synthese von Glykosaminoglykanen liefert, die wichtige Bestandteile des Knorpels sind. Es kann auch die Aktivität von Enzymen hemmen, die Knorpel abbauen, und die Produktion von proinflammatorischen Zytokinen reduzieren. Die molekularen Zielstrukturen sind Chondrozyten und Synovialzellen, und die beteiligten Signalwege stehen im Zusammenhang mit dem Knorpelstoffwechsel und der Entzündung .

Ähnliche Verbindungen:

Glucosaminhydrochlorid: Eine andere Form von Glucosamin, die oft mit Glucosaminsulfat verglichen wird. Es wird angenommen, dass es aufgrund seiner geringeren Bioverfügbarkeit weniger wirksam ist.

N-Acetylglucosamin: Ein Derivat von Glucosamin, das in verschiedenen biochemischen Anwendungen verwendet wird.

Einzigartigkeit: Glucosaminsulfat zeichnet sich durch seine höhere Bioverfügbarkeit und Wirksamkeit bei der Förderung der Gelenkgesundheit im Vergleich zu anderen Formen von Glucosamin aus. Es ist auch die am häufigsten in klinischen Studien untersuchte Form von Glucosamin .

Wirkmechanismus

Glucosamine sulfate is thought to exert its effects by providing the necessary building blocks for the synthesis of glycosaminoglycans, which are essential components of cartilage. It may also inhibit the activity of enzymes that break down cartilage and reduce the production of pro-inflammatory cytokines. The molecular targets include chondrocytes and synovial cells, and the pathways involved are related to cartilage metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Glucosamine Hydrochloride: Another form of glucosamine that is often compared to glucosamine sulfate. It is believed to be less effective due to its lower bioavailability.

N-acetylglucosamine: A derivative of glucosamine that is used in various biochemical applications.

Uniqueness: Glucosamine sulfate is unique due to its higher bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. It is also the most studied form of glucosamine in clinical trials .

Biologische Aktivität

D-Glucosamine sulfate (GS) is a naturally occurring amino monosaccharide that plays a crucial role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of cartilage. Its biological activity has been extensively studied, particularly regarding its effects on osteoarthritis (OA) and other inflammatory conditions. This article reviews the biological activity of this compound, including its mechanisms of action, clinical findings, and potential side effects.

1. Cartilage Protection and Repair

this compound has been shown to exert anabolic effects on cartilage by stimulating the synthesis of GAGs and proteoglycans. It enhances the production of hyaluronic acid (HA) in chondrocytes and synovial cells, contributing to cartilage integrity and joint lubrication . Studies indicate that glucosamine sulfate can inhibit the activity of matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, in vitro studies demonstrated that GS significantly inhibited aggrecanase-2 expression in chondrocytes, which is pivotal in OA progression .

2. Anti-inflammatory Properties

Glucosamine sulfate exhibits anti-inflammatory effects by modulating cytokine production and signaling pathways. It has been reported to reduce levels of interleukin-1 beta (IL-1β) induced proteins in human articular chondrocytes, suggesting a protective role against inflammation . Additionally, glucosamine sulfate can decrease reactive oxygen species (ROS) levels in chondrocytes, thus mitigating oxidative stress associated with joint inflammation .

3. Pharmacokinetics

The pharmacokinetic profile of glucosamine sulfate indicates that it is well absorbed when administered orally. A study involving healthy volunteers showed that peak plasma concentrations were achieved within 2 hours post-ingestion . The compound's bioavailability supports its effectiveness in clinical settings.

Clinical Evidence

1. Osteoarthritis Treatment

Numerous clinical trials have investigated the efficacy of glucosamine sulfate in managing osteoarthritis symptoms. A significant study involving over 150 patients demonstrated that glucosamine sulfate (1500 mg/day) delayed joint space narrowing and reduced pain compared to placebo over three years . The results indicated improvements in the Lequesne index score, a measure of functional impairment due to OA.

2. Comparative Studies

Comparative studies have highlighted differences between glucosamine formulations. For example, glucosamine sulfate was found to be more effective than glucosamine hydrochloride in inhibiting gene expression related to cartilage degradation . Another study suggested that combining glucosamine with chondroitin sulfate may offer synergistic benefits for joint health .

Case Studies

1. Hepatotoxicity Concerns

Despite its benefits, there have been reports of adverse effects associated with glucosamine supplementation. A notable case study documented hepatotoxicity linked to glucosamine-chondroitin use, where patients exhibited elevated liver enzymes after starting supplementation. The symptoms resolved upon discontinuation of the supplements . This highlights the importance of monitoring liver function in patients taking glucosamine products.

Summary of Findings

Eigenschaften

IUPAC Name |

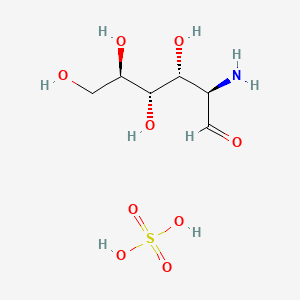

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/t3-,4+,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNPLIQZJCYWLE-BTVCFUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14999-43-0 | |

| Record name | D-Glucose, 2-amino-2-deoxy-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14999-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30944241 | |

| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29031-19-4, 216447-61-9 | |

| Record name | Glucosamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29031-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029031194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--2-amino-2-deoxyhexose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucosamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.